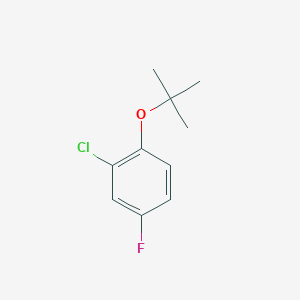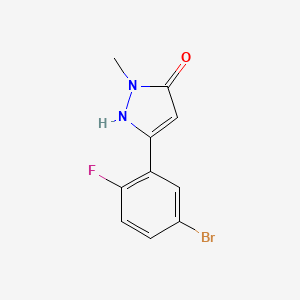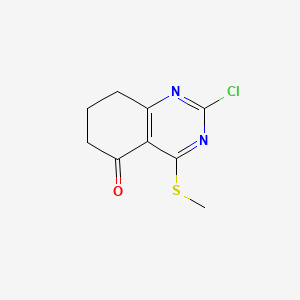
1-(tert-Butoxy)-2-chloro-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)-2-chloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a tert-butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-2-chloro-4-fluorobenzene typically involves the introduction of the tert-butoxy group to a chlorofluorobenzene precursor. One common method is the reaction of 2-chloro-4-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-2-chloro-4-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
Reduction: Products include partially or fully hydrogenated benzene derivatives.
Scientific Research Applications
1-(tert-Butoxy)-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-2-chloro-4-fluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form reactive radicals, which can then participate in further chemical reactions. The chlorine and fluorine atoms can influence the electronic properties of the benzene ring, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxy)-2-chlorobenzene
- 1-(tert-Butoxy)-4-fluorobenzene
- 1-(tert-Butoxy)-2,4-dichlorobenzene
Uniqueness
1-(tert-Butoxy)-2-chloro-4-fluorobenzene is unique due to the simultaneous presence of chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects.
Properties
Molecular Formula |
C10H12ClFO |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
2-chloro-4-fluoro-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,1-3H3 |
InChI Key |
MHRLLDKPEAGXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)




![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)



![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)
